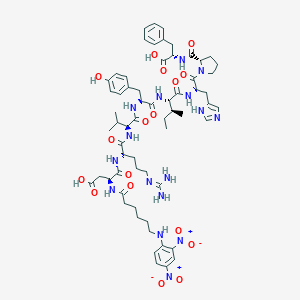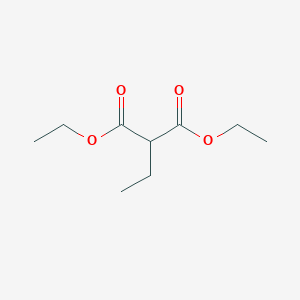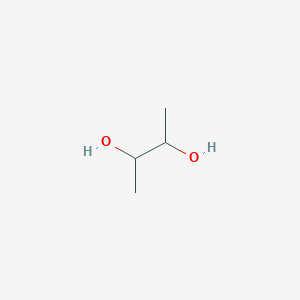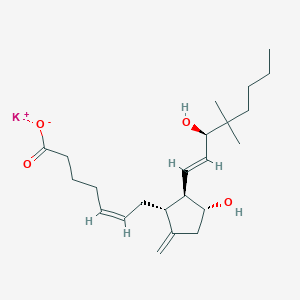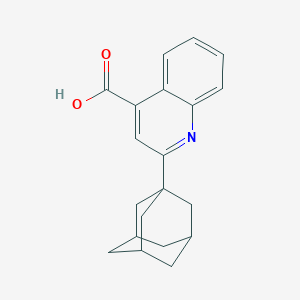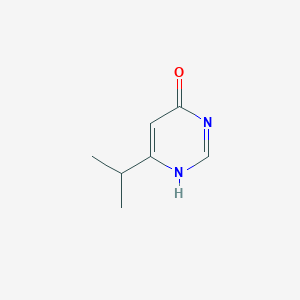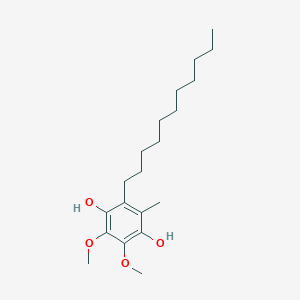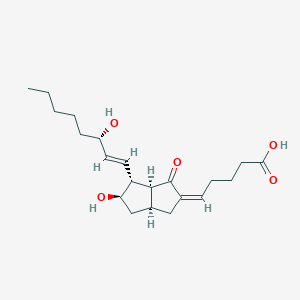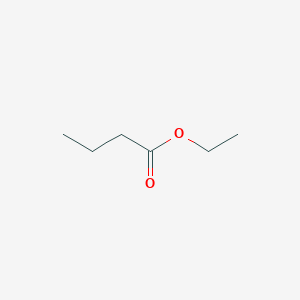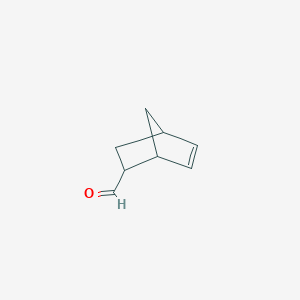
5-Norbornène-2-carboxaldéhyde
Vue d'ensemble
Description
5-Norbornene-2-carboxaldehyde: is an organic compound with the molecular formula C₈H₁₀O . It is a bicyclic compound featuring a norbornene scaffold, which is a bicyclo[2.2.1]heptene structure with a formyl group attached to the second carbon atom. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Applications De Recherche Scientifique
Chemistry: 5-Norbornene-2-carboxaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: The compound has been studied for its potential therapeutic applications. Norbornene derivatives, including 5-Norbornene-2-carboxaldehyde, have shown promise in cancer treatment due to their ability to form metal complexes and interact with biological targets .
Industry: In the industrial sector, 5-Norbornene-2-carboxaldehyde is used in the production of polymers and other advanced materials. Its reactivity and structural properties make it suitable for creating materials with specific characteristics .
Mécanisme D'action
Target of Action
5-Norbornene-2-carboxaldehyde is primarily used in the synthesis of norbornene-derived homopolymers . The primary targets of this compound are the monomers that are used in the polymerization process .
Mode of Action
The compound acts as a Diels-Alder adduct of acrolein and cyclopentadiene . This means it participates in a Diels-Alder reaction, a type of pericyclic reaction that is a cornerstone of synthetic organic chemistry. In this reaction, a diene (in this case, cyclopentadiene) reacts with a dienophile (acrolein) to form a cyclic compound .
Biochemical Pathways
It is known that the compound is used in the synthesis of norbornene-derived homopolymers . These polymers can have various applications, depending on the specific monomers used and the conditions of the polymerization process .
Result of Action
The primary result of the action of 5-Norbornene-2-carboxaldehyde is the formation of norbornene-derived homopolymers . These polymers can have various properties and applications, depending on the specific monomers used and the conditions of the polymerization process .
Action Environment
The action of 5-Norbornene-2-carboxaldehyde can be influenced by various environmental factors. For example, the yield and properties of the resulting polymers can be affected by the temperature and pressure of the reaction environment, as well as the presence of any catalysts . Additionally, the compound is classified as a flammable liquid, so it should be handled and stored carefully to prevent accidents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Norbornene-2-carboxaldehyde can be synthesized through the Diels-Alder reaction between acrolein and cyclopentadiene. This reaction typically involves heating the reactants to facilitate the formation of the norbornene structure with the formyl group at the desired position .
Industrial Production Methods: In industrial settings, the synthesis of 5-Norbornene-2-carboxaldehyde often involves the same Diels-Alder reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Norbornene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 5-Norbornene-2-carboxylic acid.
Reduction: 5-Norbornene-2-methanol.
Substitution: Depending on the nucleophile, various substituted norbornene derivatives
Comparaison Avec Des Composés Similaires
5-Norbornene-2-methanol: Similar structure but with a hydroxyl group instead of a formyl group.
5-Norbornene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
2-Formyl-5-norbornene: Another isomer with the formyl group at a different position.
Uniqueness: 5-Norbornene-2-carboxaldehyde is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of the formyl group at the second carbon atom of the norbornene ring allows for selective chemical transformations that are not possible with other similar compounds .
Propriétés
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIBZRIAUXVGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884162 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-80-5 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Norbornene-2-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 5-Norbornene-2-carboxaldehyde?
A1: 5-Norbornene-2-carboxaldehyde serves as a key building block in organic synthesis. It's primarily recognized as a precursor to 2-chloro-5-chloromethylpyridine [], an essential intermediate in the production of insecticides like imidacloprid, acetamiprid, and thiacloprid []. Additionally, it can be utilized in the synthesis of 2-cyanoethyl-5-norbornene-2-carboxaldehyde, achieved through a Michael addition reaction with acrylonitrile [].
Q2: Can 5-Norbornene-2-carboxaldehyde be utilized in asymmetric synthesis?
A3: Yes, derivatives of 5-Norbornene-2-carboxaldehyde, specifically 2-exo-methyl-3-endo-phenyl-5-norbornene-2-carboxaldehyde, have shown promise as chiral auxiliaries in asymmetric synthesis []. This particular derivative facilitates the desymmetrization of meso-1,3- and meso-1,4-diols through a highly diastereoselective intramolecular bromoetherification reaction []. This methodology provides access to enantiomerically enriched compounds, crucial for various applications, including pharmaceuticals and materials science.
Q3: Are there any examples of 5-Norbornene-2-carboxaldehyde being used in developing novel synthetic methodologies?
A4: Research has shown the use of 5-Norbornene-2-carboxaldehyde in the synthesis of a polymer-supported siloxane-transfer agent, PSTA-I200 []. This agent facilitates palladium-catalyzed cross-coupling reactions of aryl- and alkenyllithium reagents with organohalides, representing a valuable tool for constructing carbon-carbon bonds []. Furthermore, PSTA-I200 can be recovered and reused, making this approach potentially attractive for sustainable chemistry applications.
Q4: Does the structure of 5-Norbornene-2-carboxaldehyde offer any advantages in specific reactions?
A5: The bicyclic structure of 5-Norbornene-2-carboxaldehyde imparts rigidity, which can influence the stereochemical outcome of reactions []. Additionally, the presence of both the alkene and aldehyde functionalities offers diverse reactivity, allowing for various transformations and derivatizations. This versatility makes it a valuable starting material for synthesizing complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
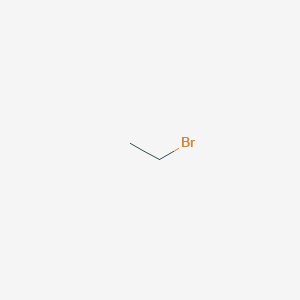
![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
